Defactinib (also known as VS-6063) is a potent, selective, and orally active inhibitor of Focal Adhesion Kinase (FAK). [, , , , , , ] It acts as an adenosine 5'-triphosphate (ATP) competitive, reversible inhibitor of FAK. [] Defactinib is currently under investigation in various clinical trials for the treatment of different cancer types, including mesothelioma, ovarian cancer, lung cancer, and breast cancer. [, , , , , , , ]
The synthesis of defactinib involves several key steps, starting from the preparation of specific intermediates. The final product is achieved through a multi-step process that includes coupling these intermediates.
Technical parameters such as temperature, reaction time, and solvent choice are critical during synthesis to maximize yield and purity .
Defactinib's molecular structure can be summarized as follows:
The three-dimensional structure allows for specific interactions with focal adhesion kinase, particularly at the ATP binding site. X-ray crystallography studies have revealed how the compound fits into the kinase domain, forming hydrogen bonds with critical residues that stabilize its binding .
Defactinib participates in various chemical reactions that can influence its efficacy and stability:
These reactions are essential for understanding how defactinib can be modified for improved pharmacological properties or to create derivatives with enhanced activity .
Defactinib primarily acts as an inhibitor of focal adhesion kinase (FAK), impacting several downstream signaling pathways:
By blocking these pathways, defactinib reduces tumor cell survival, growth, and metastasis. It has been shown to sensitize cancer cells to other therapeutic agents like paclitaxel, enhancing their efficacy in combination therapies .
Defactinib exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and impact its pharmacokinetics .
Defactinib's primary application lies in cancer therapy, particularly as a targeted treatment for tumors overexpressing focal adhesion kinase. Its potential uses include:
Ongoing research continues to explore additional applications of defactinib in different cancer types and combinations with other therapeutic agents .
Defactinib (VS-6063, PF-04554878) is an orally bioavailable small-molecule inhibitor targeting focal adhesion kinase (FAK/PTK2) and its structural paralog proline-rich tyrosine kinase 2 (Pyk2/PTK2B). These non-receptor tyrosine kinases belong to the FAK subfamily of adhesion kinases, sharing ~60% sequence homology in their kinase domains yet exhibiting distinct cellular localization and activation triggers [2] [4]. FAK primarily localizes to focal adhesions and activates downstream signaling upon integrin engagement with the extracellular matrix (ECM). In contrast, Pyk2 responds to intracellular calcium flux and G-protein-coupled receptor activation rather than direct ECM contact [2] [7].
Defactinib binds both kinases with equipotent activity, exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range. This dual inhibition is critical because compensatory Pyk2 upregulation frequently occurs following FAK suppression in cancer cells. Simultaneous blockade disrupts tumor cell survival pathways more effectively than selective FAK inhibition alone [4] [7]. Structurally, defactinib’s N-methyl-4-{[4-({[3-(methyl(methylsulfonyl)amino]pyrazin-2-yl}methyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide scaffold enables high-affinity interactions with conserved residues in the FAK/Pyk2 ATP-binding pockets [4] [6].
Table 1: Structural and Functional Features of FAK and Pyk2
Feature | FAK (PTK2) | Pyk2 (PTK2B) |
---|---|---|
Activation Trigger | Integrin-ECM engagement | Calcium mobilization, stress signals |
Cellular Localization | Focal adhesions | Cytoplasm, cell periphery |
Kinase Domain Homology | 100% (reference) | ~60% vs. FAK |
Defactinib IC50 | 2-5 µM (cellular assays) | Comparable to FAK |
Compensatory Upregulation | Low upon inhibition | High upon FAK inhibition |
Defactinib functions as a reversible ATP-competitive inhibitor that binds the hinge region of FAK’s kinase domain. Its specificity is enhanced by interactions with the unique helical DFG motif (Asp564-Phe565-Gly566) within FAK’s activation loop. Upon defactinib binding, a 113° rotation of Asp564 induces an inactive helical conformation, sterically hindering ATP binding and catalytic activity [1] [7]. This molecular rearrangement prevents FAK autophosphorylation at Y397—the initial step in kinase activation that creates a docking site for Src homology 2 (SH2) domains. Consequently, defactinib suppresses phosphorylation at downstream sites Y576/Y577 (kinase domain) and Y925 (focal adhesion targeting domain), disrupting signal propagation [1] [6].
Biochemical assays demonstrate defactinib’s concentration-dependent inhibition of FAK-Y397 phosphorylation with IC50 values of 2–5 μM in pancreatic ductal adenocarcinoma (PDAC) cells. This effectively blocks FAK scaffolding functions, including its FERM domain-mediated interactions with growth factor receptors and the FAT domain’s recruitment of paxillin/talin to adhesion sites [1] [7]. X-ray crystallography confirms defactinib occupies the hydrophobic pocket adjacent to the FAK ATP-binding site, forming hydrogen bonds with Cys502 in the hinge region and van der Waals contacts with the gatekeeper residue Met499 [7].
FAK inhibition by defactinib disrupts multiple oncogenic signaling cascades downstream of integrins and growth factor receptors:
PI3K/AKT Pathway: FAK directly binds the p85 regulatory subunit of PI3K, facilitating phosphatidylinositol-3,4,5-trisphosphate (PIP3) generation and AKT activation. Defactinib suppresses AKT phosphorylation at Ser473, inducing apoptosis in tumor cells dependent on PI3K survival signals. In uveal melanoma, defactinib blocks Gαq-driven FAK/PI3K/AKT signaling, overcoming therapeutic resistance [1] [2].
STAT3 Signaling: Persistent STAT3 activation promotes tumor immune evasion and survival. FAK physically associates with JAK2-STAT3 complexes, enhancing STAT3 transcriptional activity. Defactinib treatment reduces STAT3 phosphorylation (Y705) and nuclear translocation, downregulating anti-apoptotic genes like BCL-2 and MCL-1 [1] [7].
RAS/RAF/MEK/ERK Crosstalk: FAK upregulation is a key resistance mechanism to MAPK pathway inhibitors. Defactinib synergizes with MEK inhibitors (e.g., avutometinib) by blocking FAK-mediated reactivation of ERK signaling. In low-grade serous ovarian cancer (LGSOC), this combination demonstrated 42.3% objective response rates in clinical trials by co-targeting compensatory pathways [9].
Table 2: Downstream Effects of Defactinib-Mediated FAK/Pyk2 Inhibition
Pathway | Molecular Consequence | Functional Outcome in Cancer |
---|---|---|
PI3K/AKT | ↓ PIP3 production; ↓ AKT-S473 phosphorylation | Apoptosis induction; chemosensitization |
STAT3 | ↓ STAT3-Y705 phosphorylation; ↓ nuclear translocation | Reduced survival gene expression; immune evasion block |
RAS/MEK/ERK | Blocked FAK-mediated resistance to MEK inhibitors | Synergy with avutometinib in KRAS-mutant tumors |
β-Catenin | Inhibition of FAK/PI3K-driven nuclear translocation | Suppressed stemness and EMT programs |
Defactinib modulates tumor-stroma interactions by disrupting integrin-mediated ECM sensing and impairing cancer-associated fibroblast (CAF) functions. FAK is a master regulator of mechanotransduction, translating ECM stiffness into pro-survival signals via Y397 phosphorylation. Defactinib treatment reduces collagen fiber alignment and crosslinking by suppressing lysyl oxidase (LOX) expression in CAFs [3] [6] [10].
Key ECM-related mechanisms include:
Notably, ECM remodeling enzymes (LOX, MMPs) are transcriptionally regulated by FAK via HIF-1α and TGF-β pathways. Defactinib disrupts this feedforward loop, normalizing the tumor mechanical microenvironment and potentiating chemo- and immunotherapy [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7